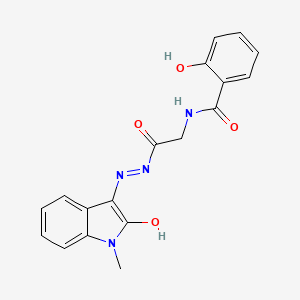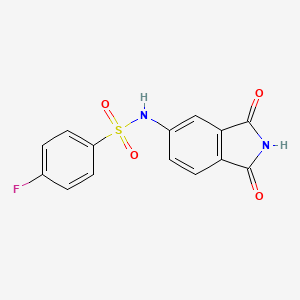methyl}phenol CAS No. 543694-81-1](/img/structure/B14160020.png)
2-{[Phenyl(piperidin-1-yl)phosphoryl](piperidin-1-yl)methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is a complex organic compound that features a phenyl group, two piperidine rings, and a phosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of phenylphosphonic dichloride with piperidine to form phenyl(piperidin-1-yl)phosphoryl chloride. This intermediate is then reacted with another equivalent of piperidine and a phenolic compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkylating agents or halogenating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phosphoryl derivatives.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol involves its interaction with specific molecular targets. The phenolic group can engage in hydrogen bonding, while the piperidine rings can interact with various receptors or enzymes. The phosphoryl group may play a role in modulating the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.
Piperidine Derivatives: Various substituted piperidines with diverse biological activities.
Uniqueness
2-{Phenyl(piperidin-1-yl)phosphorylmethyl}phenol is unique due to the presence of both a phosphoryl group and two piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in multiple research domains .
Propiedades
Número CAS |
543694-81-1 |
|---|---|
Fórmula molecular |
C23H31N2O2P |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[[phenyl(piperidin-1-yl)phosphoryl]-piperidin-1-ylmethyl]phenol |
InChI |
InChI=1S/C23H31N2O2P/c26-22-15-7-6-14-21(22)23(24-16-8-2-9-17-24)28(27,20-12-4-1-5-13-20)25-18-10-3-11-19-25/h1,4-7,12-15,23,26H,2-3,8-11,16-19H2 |
Clave InChI |
VXUMUJVFHPVKKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=CC=CC=C2O)P(=O)(C3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
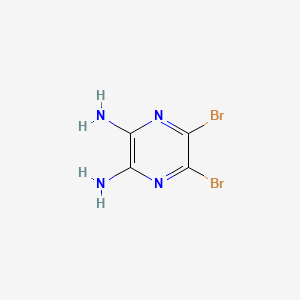
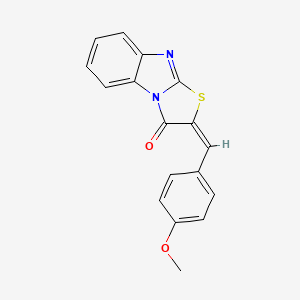
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
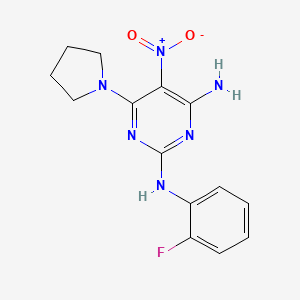
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

